molecular formula C15H15N3O2S B2547269 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 2034512-60-0

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2547269
CAS RN: 2034512-60-0
M. Wt: 301.36
InChI Key: AJSKBWXYEYGAJF-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, also known as FPA-124, is a small molecule compound that has been synthesized and studied for its potential use in treating various diseases.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide and its derivatives have been utilized in the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant antioxidant activities, as evaluated by various in vitro assays such as DPPH, ABTS, and FRAP. The study highlights the effect of hydrogen bonding on the self-assembly processes of these complexes, leading to diverse supramolecular architectures. This research underlines the potential of pyrazole-acetamide derivatives in developing metal coordination complexes with promising antioxidant properties (Chkirate et al., 2019).

Antimicrobial Activity of Chitosan Schiff Bases

The compound has been used as a precursor for synthesizing chitosan Schiff bases incorporating heterocyclic moieties, demonstrating antimicrobial activity. These newly synthesized chitosan derivatives were tested against various gram-negative and gram-positive bacteria as well as fungi, showcasing the dependence of antimicrobial activity on the type of Schiff base moiety. This study provides insights into the potential use of such compounds in developing antimicrobial agents (Hamed et al., 2020).

Synthesis of Novel Pyridine and Naphthyridine Derivatives

Further research into the compound's derivatives led to the synthesis of novel pyridine and naphthyridine derivatives, highlighting the compound's versatility as a precursor for generating a variety of heterocyclic compounds. These synthesized compounds have potential applications in various fields, including pharmaceuticals and materials science, due to their unique chemical structures and properties (Abdelrazek et al., 2010).

Heteroaromatic Decarboxylative Claisen Rearrangement Reactions

The compound has been involved in decarboxylative Claisen rearrangement reactions, leading to the synthesis of heteroaromatic compounds. These reactions offer a pathway to 2,3-disubstituted heteroaromatic products, showcasing the compound's utility in organic synthesis for creating complex heteroaromatic structures (Craig et al., 2005).

properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-15(9-13-3-2-8-21-13)16-5-6-18-11-12(10-17-18)14-4-1-7-20-14/h1-4,7-8,10-11H,5-6,9H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSKBWXYEYGAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN(N=C2)CCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

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